molecular formula C17H18FN3O4 B107962 N-Formylnorfloxacin CAS No. 70459-04-0

N-Formylnorfloxacin

Cat. No.: B107962
CAS No.: 70459-04-0
M. Wt: 347.34 g/mol
InChI Key: BFGDJPQDLMOZQQ-UHFFFAOYSA-N
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Description

N-Formylnorfloxacin is a derivative of norfloxacin, a fluoroquinolone antibiotic. This compound is characterized by the substitution of the piperazinyl moiety with a formyl group, enhancing its antibacterial properties. Fluoroquinolones, including norfloxacin, are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

Target of Action

N-Formylnorfloxacin, also known as 4-N-Formyl-1-Piperazinyl-Norfloxacin, primarily targets bacterial enzymes, specifically DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound inhibits the action of DNA gyrase and topoisomerase IV . It binds to these enzymes, blocking bacterial DNA replication by preventing the untwisting required to replicate one DNA double helix into two . This interaction results in the inhibition of bacterial cell division .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This disruption affects the downstream biochemical pathways involved in bacterial growth and proliferation.

Pharmacokinetics

The pharmacokinetics of this compound is similar to that of Norfloxacin. Norfloxacin is rapidly absorbed, with a bioavailability of 30 to 40% . It has a serum half-life of approximately 3 to 4 hours . About 30% of an administered dose is excreted as unchanged drug by glomerular filtration and tubular secretion . The presence of a reduced glomerular filtration rate increases the elimination half-life, necessitating dosage modification when the glomerular filtration rate falls below 20 ml/minute .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and proliferation. By blocking the action of DNA gyrase and topoisomerase IV, this compound prevents bacterial DNA replication, thereby inhibiting cell division . This leads to the bactericidal effect of the drug .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of the drug in water opens the possibility of its photolysis by solar radiation . Moreover, the sorption coefficient (Koc) is a critical parameter for estimating the environmental distribution and exposure level of antibiotics

Biochemical Analysis

Biochemical Properties

N-Formylnorfloxacin, like Norfloxacin, is likely to interact with bacterial DNA gyrase, an enzyme required for bacterial DNA replication, transcription, repair, and recombination . The interaction of this compound with this enzyme could potentially inhibit its function, leading to the disruption of bacterial DNA processes and ultimately bacterial death .

Cellular Effects

The cellular effects of this compound are not fully understood. Given its similarity to Norfloxacin, it may also exert its effects primarily on bacterial cells. Norfloxacin is known to have variable activity against gram-positive and gram-negative bacteria

Molecular Mechanism

The molecular mechanism of action of this compound is likely similar to that of Norfloxacin. Norfloxacin exerts its bactericidal action by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are required for bacterial DNA replication, transcription, repair, and recombination .

Metabolic Pathways

Norfloxacin is known to be metabolized in the liver and excreted via the kidneys . It would be interesting to investigate whether this compound follows a similar metabolic pathway.

Transport and Distribution

Norfloxacin, however, is known to accumulate in the urine , suggesting that it may be transported via the bloodstream to the kidneys, where it is filtered and excreted.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Formylnorfloxacin typically involves the formylation of the piperazinyl group in norfloxacin. This can be achieved through various chemical reactions, including the use of formylating agents such as formic acid or formamide under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: N-Formylnorfloxacin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

N-Formylnorfloxacin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-Formylnorfloxacin stands out due to its modified piperazinyl group, which enhances its antibacterial properties and provides additional binding sites for target enzymes. This modification can lead to increased potency and a broader spectrum of activity compared to its parent compound .

Properties

IUPAC Name

1-ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4/c1-2-20-9-12(17(24)25)16(23)11-7-13(18)15(8-14(11)20)21-5-3-19(10-22)4-6-21/h7-10H,2-6H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGDJPQDLMOZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C=O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315594
Record name N-Formylnorfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70459-04-0
Record name N-Formylnorfloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70459-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Formylnorfloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070459040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Formylnorfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-FORMYLNORFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H447VL6G86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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